molecular formula C13H16N2O3S B11502121 N-cyclopropyl-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide

N-cyclopropyl-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B11502121
M. Wt: 280.34 g/mol
InChI Key: ATJQHDIOQXTGCP-UHFFFAOYSA-N
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Description

N-CYCLOPROPYL-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE is a complex organic compound characterized by a cyclopropyl group, a pyrrolidinone ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the cyclopropylation of a suitable benzene derivative, followed by the introduction of the pyrrolidinone ring through a series of condensation and cyclization reactions. The final step usually involves the sulfonation of the benzene ring to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclopropylation, controlled temperature conditions for cyclization, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

N-CYCLOPROPYL-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and pyrrolidinone ring contribute to its binding affinity and specificity, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-CYCLOPROPYL-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-CARBONAMIDE: Similar structure but with a carbonamide group instead of a sulfonamide.

    N-CYCLOPROPYL-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONE: Similar structure but with a sulfone group instead of a sulfonamide.

Uniqueness

N-CYCLOPROPYL-4-(5-OXOPYRROLIDIN-3-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to form hydrogen bonds, making it a valuable scaffold in drug design and development.

Properties

Molecular Formula

C13H16N2O3S

Molecular Weight

280.34 g/mol

IUPAC Name

N-cyclopropyl-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide

InChI

InChI=1S/C13H16N2O3S/c16-13-7-10(8-14-13)9-1-5-12(6-2-9)19(17,18)15-11-3-4-11/h1-2,5-6,10-11,15H,3-4,7-8H2,(H,14,16)

InChI Key

ATJQHDIOQXTGCP-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)C3CC(=O)NC3

Origin of Product

United States

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